

Unveiling the Isotopic Fingerprint: A Technical Guide to Di(2-ethylhexyl) azelate-d14

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Compound of Interest

Compound Name: Di(2-ethylhexyl) azelate-d14

Cat. No.: B12399876

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This technical guide provides an in-depth overview of **Di(2-ethylhexyl) azelate-d14**, a deuterated analog of the widely used plasticizer and emollient, Di(2-ethylhexyl) azelate. The incorporation of deuterium atoms offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines its core physicochemical properties, a hypothetical experimental protocol for its characterization, and a visual representation of its structural relationship to its non-deuterated counterpart.

Core Physicochemical Data

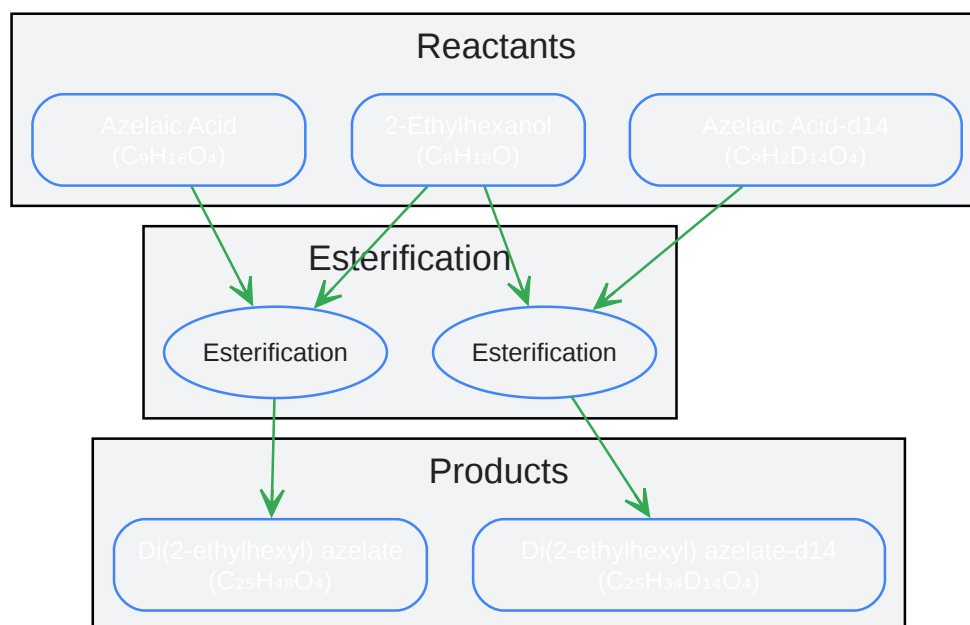
The key distinction between Di(2-ethylhexyl) azelate and its deuterated form lies in their molecular weights, a direct consequence of the replacement of 14 protium (^1H) atoms with deuterium (^2H) atoms. This mass shift is fundamental to its utility in isotopic dilution techniques.

| Property | Di(2-ethylhexyl) azelate | Di(2-ethylhexyl) azelate-d14 |
|-------------------|---|---|
| Molecular Formula | $\text{C}_{25}\text{H}_{48}\text{O}_4$ | $\text{C}_{25}\text{H}_{34}\text{D}_{14}\text{O}_4$ [1] [2] |
| Molecular Weight | ~412.65 g/mol [3] [4] [5] | ~426.74 g/mol [1] [2] [6] |
| CAS Number | 103-24-2 [2] [3] | 103-24-2 (for the non-labeled compound) |

Structural Relationship and Isotopic Labeling

Di(2-ethylhexyl) azelate is a diester formed from azelaic acid and 2-ethylhexanol[3]. In **Di(2-ethylhexyl) azelate-d14**, the deuterium atoms are typically incorporated into the azelaic acid backbone, as this is a common synthetic strategy for creating deuterated standards. The following diagram illustrates this structural relationship.

Structural Relationship of Di(2-ethylhexyl) azelate and its Deuterated Analog



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Caption: Synthesis pathway for Di(2-ethylhexyl) azelate and its d14 analog.

Hypothetical Experimental Protocol: Synthesis and Characterization

The following outlines a plausible experimental workflow for the synthesis and analysis of **Di(2-ethylhexyl) azelate-d14**.

Synthesis: Fischer Esterification

The synthesis of **Di(2-ethylhexyl) azelate-d14** can be achieved via a Fischer esterification reaction, a common method for producing esters[3]. This involves reacting a deuterated carboxylic acid with an alcohol in the presence of an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Azelaic acid-d14 (1 equivalent), 2-ethylhexanol (2.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.
- **Reaction Execution:** Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **Di(2-ethylhexyl) azelate-d14**.

Characterization

1. Mass Spectrometry (MS):

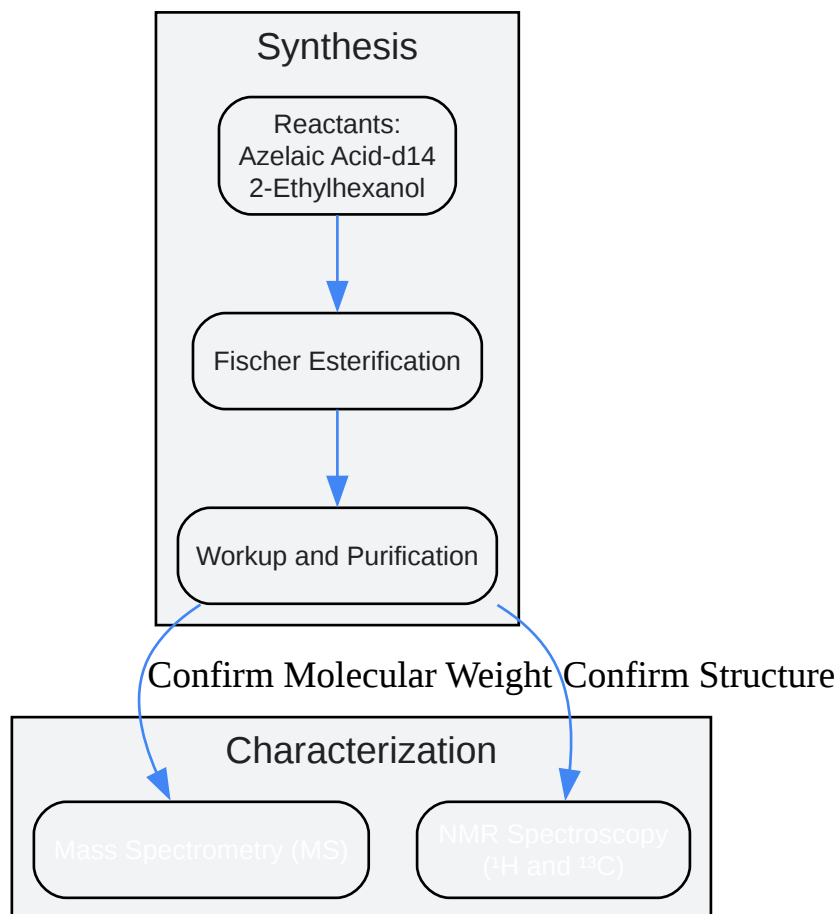
- **Objective:** To confirm the molecular weight and isotopic enrichment.
- **Methodology:**
 - Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
 - Acquire the mass spectrum over a relevant m/z range.

- Expected Result: A prominent peak corresponding to the $[M+Na]^+$ or $[M+H]^+$ adduct of **Di(2-ethylhexyl) azelate-d14** (expected m/z around 449.7 for the sodium adduct) should be observed, confirming the successful incorporation of 14 deuterium atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the structure and the positions of deuterium labeling.
- Methodology:
 - Dissolve a small amount of the sample in a deuterated solvent (e.g., $CDCl_3$).
 - Acquire 1H NMR and ^{13}C NMR spectra.
 - Expected Result: The 1H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons on the azelaic acid backbone compared to the spectrum of the non-deuterated standard. The signals for the 2-ethylhexyl groups should remain unchanged. The ^{13}C NMR spectrum will show the corresponding carbon signals, though those directly bonded to deuterium may be broadened or show altered splitting patterns.

Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and analysis of **Di(2-ethylhexyl) azelate-d14**.

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- To cite this document: BenchChem. [Unveiling the Isotopic Fingerprint: A Technical Guide to Di(2-ethylhexyl) azelate-d₁₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399876#molecular-weight-of-di-2-ethylhexyl-azelate-d14]

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